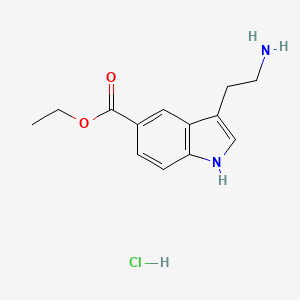
ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride typically involves the reaction of indole derivatives with ethyl chloroformate and subsequent amination. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: Indole-5-carboxylic alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, influencing neurotransmitter pathways. The compound may also interact with enzymes involved in metabolic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Serotonin: A neurotransmitter with a similar indole structure.
Melatonin: A hormone involved in regulating sleep-wake cycles, also an indole derivative.
Tryptamine: Another indole derivative with biological activity.
Uniqueness
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
7272-55-1 |
|---|---|
Formule moléculaire |
C13H17ClN2O2 |
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)9-3-4-12-11(7-9)10(5-6-14)8-15-12;/h3-4,7-8,15H,2,5-6,14H2,1H3;1H |
Clé InChI |
JVVKKZTZQNDTAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


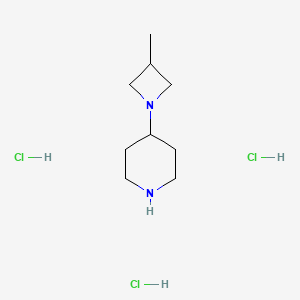
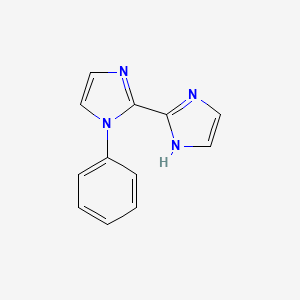

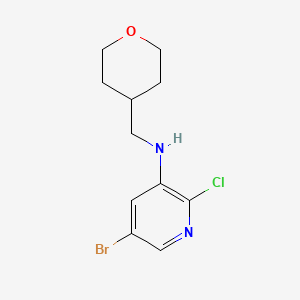
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
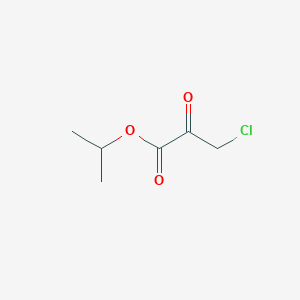
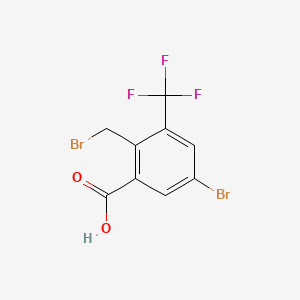

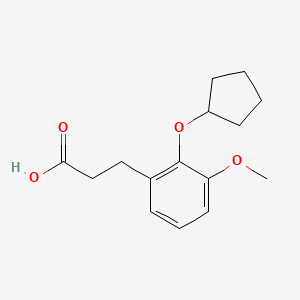
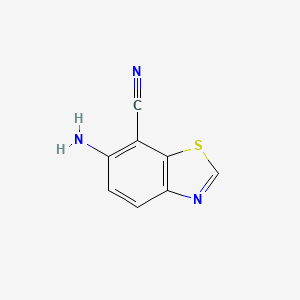
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
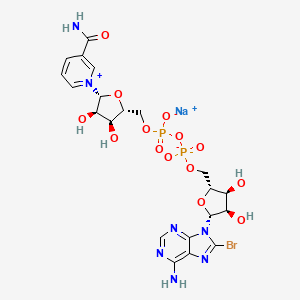
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
